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An In-Depth Technical Guide to 5-Chloro-2-(chloromethyl)-3-fluoropyridine: Synthesis,

Reactivity, and Applications

Authored by a Senior Application Scientist
Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

5-Chloro-2-(chloromethyl)-3-fluoropyridine, identified by its CAS number 1227585-36-5, is a

highly functionalized heterocyclic compound of significant interest to the pharmaceutical and

agrochemical industries.[1][2] Its strategic value lies in the unique arrangement of its

substituents on the pyridine core. The presence of a reactive chloromethyl group, a nucleophilic

substitution-prone fluorine atom, and a directing chlorine atom provides medicinal chemists

with a versatile scaffold for constructing complex molecular architectures.[3][4] This guide offers

a comprehensive technical overview of its properties, plausible synthetic routes, characteristic

reactivity, and potential applications, grounded in established chemical principles for analogous

structures.
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PART 1: Physicochemical and Spectroscopic Profile
The precise manipulation of this reagent in a laboratory setting necessitates a thorough

understanding of its physical and chemical properties. While extensive experimental data is not

broadly published, key properties are available from commercial suppliers, and spectroscopic

characteristics can be inferred from foundational principles and data from analogous structures.

Core Compound Properties
All quantitative data are summarized in the table below for clarity and ease of comparison.

Property Value Source(s)

CAS Number 1227585-36-5 [1][5][6]

Molecular Formula C₆H₄Cl₂FN [1][5][6]

Molecular Weight 180.01 g/mol [1][5][6]

Predicted Density 1.422 ± 0.06 g/cm³ [1]

Predicted Boiling Point 193.9 ± 35.0 °C [1]

Purity (Typical) >97% [6]

Spectroscopic Signature Analysis (Anticipated)
While a definitive, published spectrum for this specific CAS number is not available in the

provided search results, a senior scientist can predict the expected signals based on the

structure and data from similar compounds, such as 2-Chloro-5-fluoropyridine.[7]

Spectroscopic data, including ¹H NMR, is often available from the supplier upon request.[5][6]

¹H NMR (Proton NMR): The spectrum is expected to show two primary signals:

A singlet for the two protons of the chloromethyl group (-CH₂Cl), likely appearing in the

range of 4.5-4.8 ppm. This region is characteristic of benzylic-like protons adjacent to an

electron-withdrawing group and a halogen.

Two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the

pyridine ring. The coupling between these protons and with the fluorine atom (³J-HH and
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⁴J-HF) will result in a complex splitting pattern.

¹³C NMR (Carbon NMR): The carbon spectrum would provide key structural confirmation:

A signal for the chloromethyl carbon (-CH₂Cl) around 40-45 ppm.

Five distinct signals in the aromatic region for the pyridine ring carbons. The carbons

bonded to fluorine and chlorine will show characteristic shifts, and the carbon attached to

fluorine will exhibit a large one-bond C-F coupling constant (¹J-CF), a hallmark of

fluorinated aromatics.[8]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a

characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an

approximate ratio of 9:6:1).

PART 2: Synthesis and Manufacturing Pathways
A definitive, published synthesis protocol for 5-Chloro-2-(chloromethyl)-3-fluoropyridine is

not readily available. However, based on established methodologies for related halogenated

pyridines, a plausible and logical multi-step synthetic route can be designed.[9][10][11] The

proposed pathway involves the strategic introduction of the required functional groups onto a

pyridine precursor.

A likely synthetic strategy begins with a substituted picoline (methylpyridine) and proceeds

through sequential halogenation steps. The rationale is to first establish the pyridine ring

substitution pattern and then functionalize the methyl group at a later stage to avoid unwanted

side reactions.
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Proposed Synthesis of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

2-Methyl-5-chloropyridine Fluorination (SNAr)e.g., Selectfluor® or Diazotization-Fluorination 5-Chloro-3-fluoro-2-methylpyridine Free-Radical Chlorinatione.g., NCS, Benzoyl Peroxide 5-Chloro-2-(chloromethyl)-3-fluoropyridine

Dual Reactivity of 5-Chloro-2-(chloromethyl)-3-fluoropyridine

5-Chloro-2-(chloromethyl)-3-fluoropyridine

SN2 Pathway
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SNAr Pathway
(Harsh Conditions, Stronger Nu⁻)

Nucleophile (Nu⁻)

Product A
(Substitution at CH₂Cl)

Product B
(Substitution at C2-F)

General Application Workflow in Synthesis

5-Chloro-2-(chloromethyl)
-3-fluoropyridine

Nucleophilic Substitution
(SN2 Reaction)

Core Scaffold
(e.g., Amine, Thiol, Phenol)

Complex Target Molecule
(e.g., API, Agrochemical)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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